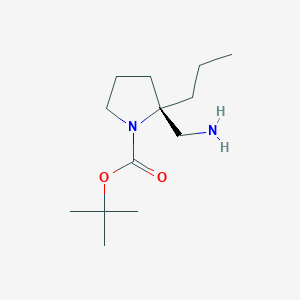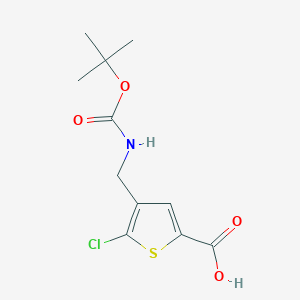![molecular formula C21H17FN6O2S B3013820 N-(4-acetamidophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide CAS No. 893937-02-5](/img/structure/B3013820.png)
N-(4-acetamidophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This would typically include the compound’s systematic name, any common or trade names, its molecular formula, and its structure. The structure can be described in terms of the arrangement and bonding of atoms.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It may include the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product.Molecular Structure Analysis
This involves examining the spatial arrangement of atoms in the compound and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, the conditions of the reaction, and the mechanism.Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the substance typically undergoes.Aplicaciones Científicas De Investigación
Anti-Inflammatory Activity
N-(4-acetamidophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide and its derivatives have demonstrated potential in anti-inflammatory activities. In a study by Sunder and Maleraju (2013), various derivatives of this compound showed significant to moderate anti-inflammatory effects, highlighting its potential in this area (Sunder & Maleraju, 2013).
Antimicrobial Activity
Research by Bondock et al. (2008) explored the antimicrobial properties of compounds related to N-(4-acetamidophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide. The study synthesized new heterocycles incorporating the moiety and evaluated their antimicrobial effects, showing promising results (Bondock, Rabie, Etman, & Fadda, 2008).
Antitumor Activity
Several studies have investigated the antitumor potential of derivatives of this compound. Alqasoumi et al. (2009) synthesized novel acetamide derivatives and found them to be more effective than the reference drug doxorubicin in antitumor activity (Alqasoumi et al., 2009). El-Morsy et al. (2017) also synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives, some of which showed mild to moderate antitumor activity (El-Morsy, El-Sayed, & Abulkhair, 2017).
Neuroinflammatory Processes Biomarker
Damont et al. (2015) synthesized and evaluated novel pyrazolo[1,5-a]pyrimidines, closely related to this compound, as potential biomarkers for neuroinflammatory processes. Their derivatives displayed subnanomolar affinity for the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammation (Damont et al., 2015).
Antioxidant Activity
El‐Mekabaty (2015) investigated derivatives of this compound for their antioxidant properties. Some derivatives exhibited antioxidant activity nearly equal to that of ascorbic acid, indicating their potential use as antioxidants (El‐Mekabaty, 2015).
Antipsoriatic Effects
Li et al. (2016) discovered potent FLT3 inhibitors among pyrazolo[3,4-d]pyrimidine derivatives. One such compound exhibited significant antipsoriatic effects in a psoriatic animal model, suggesting its potential as a drug candidate for psoriasis treatment (Li et al., 2016).
Safety And Hazards
This involves detailing any risks associated with handling or exposure to the compound, including toxicity, flammability, and environmental impact. It also includes appropriate safety precautions and first aid measures.
Direcciones Futuras
This could involve potential applications of the compound, areas for further research, or possible modifications of the compound to enhance its properties or reduce its hazards.
Propiedades
IUPAC Name |
N-(4-acetamidophenyl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN6O2S/c1-13(29)26-15-4-6-16(7-5-15)27-19(30)11-31-21-18-10-25-28(20(18)23-12-24-21)17-8-2-14(22)3-9-17/h2-10,12H,11H2,1H3,(H,26,29)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUGYQFYBTUPGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamidophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(3,4-dimethoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid](/img/structure/B3013741.png)


![4-[2-(Ethenylsulfonylamino)phenyl]benzoic acid](/img/structure/B3013746.png)

![2-chloro-N-[1-(3,4-diethoxyphenyl)ethyl]acetamide](/img/structure/B3013750.png)




